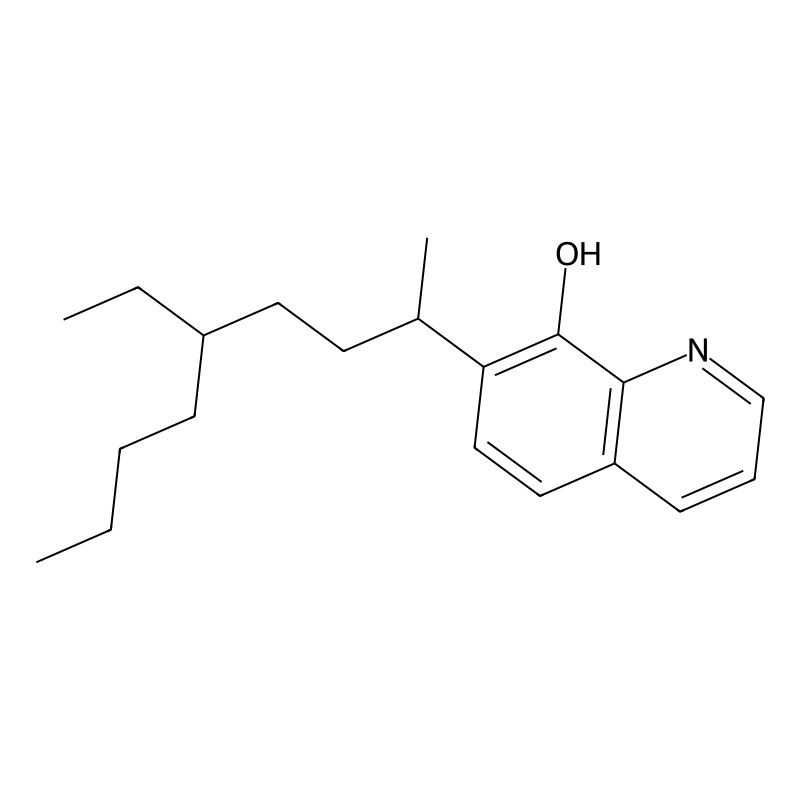

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Profile of Kelex 100

The table below summarizes the core chemical and physical properties of Kelex 100.

| Property | Specification |

|---|---|

| CAS Number | 73545-11-6 [1] [2] |

| Chemical Name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline [1] |

| Molecular Formula | C20H29NO [2] |

| Appearance | Brown yellow to pale yellow oily liquid [1] [2] |

| Assay (Purity) | ≥ 85% (by GC) [1] |

| Common Formulation | 12% Kelex 100, 12% Decanol, 76% Kerosene [1] |

Metal Extraction Applications and Performance

Kelex 100 is designed to selectively bind with metal ions. The following table outlines its key applications and performance characteristics based on documented uses.

| Aspect | Details |

|---|---|

| Primary Use | Selective extraction of copper (Cu(II)) from acidic leach liquors (pH 1-3) [3] [1]. |

| Other Metal Applications | Extraction of Gallium (Ga(III)) from alkaline solutions; studies on Zinc (Zn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) [1]. |

| Key Characteristics | High selectivity, stability, fast extraction and stripping rates [1]. |

| Stripping Method | Loaded copper is stripped using concentrated sulfuric acid (150-180 g/L) to produce a pure copper sulfate electrolyte [3]. |

The extraction and stripping process for copper using Kelex 100 can be represented by the following equilibrium and workflow:

Copper solvent extraction process with Kelex 100 involves extraction in acidic conditions and stripping with sulfuric acid. [3]

Experimental Protocol for Liquid-Liquid Extraction

For researchers, here is a detailed methodology for investigating the extraction of metal ions like Zn(II), Cu(II), Co(II), and Ni(II) using Kelex 100, as referenced in the literature [1].

- Organic Phase Preparation: A typical organic phase is prepared by mixing 12% (v/v) Kelex 100 as the extractant, with 12% (v/v) decanol as a phase modifier (to prevent the formation of a third phase and improve kinetics), and 76% (v/v) kerosene as the diluent [1].

- Aqueous Phase Preparation: Prepare aqueous solutions containing the target metal ions (e.g., Cu(II), Ni(II)) at desired concentrations. The pH should be adjusted and controlled, as it is a critical parameter for extraction efficiency and selectivity [3] [1].

- Extraction Procedure: Mix the organic and aqueous phases in a separatory funnel at a predetermined O/A (Organic/Aqueous) phase ratio for a set time to reach equilibrium. The mixture is then allowed to settle for phase separation [1].

- Analysis and Calculation: Analyze the metal concentration in the aqueous phase before and after extraction. The extraction efficiency (%) can be calculated as

(C_initial - C_after)/C_initial * 100[1]. - Stripping Procedure: The metal-loaded organic phase is subsequently contacted with a stripping solution, typically 150-180 g/L sulfuric acid for copper. The mixture is shaken and allowed to separate. The concentration of metal in the resulting strip solution is analyzed to determine the stripping efficiency and to produce a pure, concentrated metal solution [3] [1].

Key Characteristics and Considerations

- High Selectivity in Acidic Media: Its primary advantage is the ability to form an extremely stable complex with copper, forcing the extraction equilibrium to the right even in strong acidic environments (pH as low as 1) where other extractants fail [3].

- Acid Management: The sulfuric acid dissolved in the organic phase during stripping is circulated back to the extraction circuit. This can represent an acid transfer cost but may also be a convenient way to add acid to a leaching pile [3].

- Commercial and Safety Status: Kelex 100 is supplied by various manufacturers, primarily in China. One supplier notes it is considered "safe for human consumption" according to Generally Recognized As Safe (GARS) principles, though its dominant use remains in industrial metal recovery [1].

References

Experimental Protocol for Remote C5-H Halogenation

The following methodology is adapted from the 2018 paper and is presented as a key example of how 8-substituted quinolines can be functionalized [1].

- Reaction Principle: This is a metal-free, regioselective halogenation reaction. It functionalizes a specific, geometrically inaccessible carbon-hydrogen bond (C5) on the quinoline ring system.

- Halogen Source: Trihaloisocyanuric acids, such as Trichloroisocyanuric acid (TCCA) for chlorination or Tribromoisocyanuric acid (TBCA) for bromination.

- Stoichiometry: A highly atom-economical 0.36 equivalents of the trihaloisocyanuric acid is sufficient.

- Conditions: The reaction proceeds at room temperature under an open-air atmosphere, making it operationally simple.

- Solvent: Acetonitrile (CH₃CN) was identified as the optimal solvent.

- Reaction Time: Ranges from 15 minutes to a few hours, depending on the halogenating agent.

- Workflow: The process can be summarized in the following diagram:

Reaction Scope & Quantitative Data

The research demonstrates high generality across various 8-substituted quinolines. The table below summarizes the halogenation results for different substituents (R) at the 8-position, yielding C5-halogenated products [1].

Table 1: Scope of 8-Substituted Quinolines in Remote C5-Halogenation

| 8-Position Substituent (R) | Halogen (X) | Reaction Time | Isolated Yield |

|---|---|---|---|

| Acetamide (NHCOCH₃) | Cl | 15 min | 98% |

| Phosphoramidate | Cl | Information not specified in abstract | Excellent |

| Tertiary Amide | Cl | Information not specified in abstract | Excellent |

| N-Alkyl / N,N-Dialkylamine | Cl | Information not specified in abstract | Excellent |

| Urea Derivative | Cl | Information not specified in abstract | Excellent |

| Alkoxy Group | Cl | Information not specified in abstract | Good to Excellent |

| Acetamide (NHCOCH₃) | Br | 30 min | 96% |

Key Findings and Limitations of Current Information

Based on the analyzed study, here are the core insights and gaps regarding your request:

- High Functional Group Tolerance: The method successfully halogenated quinolines with a wide variety of 8-substituents, including phosphoramidates, amides, alkylamines, and alkoxy groups, without affecting these functional groups [1].

- Exceptional Regioselectivity: For all tested substrates, the reaction proceeded with complete selectivity for the C5 position over other potential sites on the quinoline ring [1].

- Information Gap on Alkyl Effects: The study primarily establishes the functionalization method itself rather than systematically investigating how different alkyl substituents electronically or sterically influence the reactivity or properties of the quinolin-8-ol core. Therefore, a direct "guide to alkyl substitution effects" is not available from this source.

References

Comprehensive Application Notes and Protocols: Copper Ion Extraction Kinetics Using Kelex 100

Introduction and Basic Principles

Kelex 100 (7-(4-ethyl-1-methyloctyl)8-hydroxyquinoline) represents a specialized chelating extractant specifically designed for the recovery of copper ions from acidic aqueous solutions. The unique molecular structure of Kelex 100 enables it to form exceptionally stable copper complexes that facilitate efficient extraction even in low pH environments (pH 1-3), making it particularly valuable for hydrometallurgical applications where conventional extractants may underperform. The fundamental extraction mechanism involves a cation exchange reaction where the hydrogen ion of the hydroxyquinoline group is replaced by a copper ion, forming a hydrophobic complex that partitions preferentially into the organic phase. This structure-function relationship allows Kelex 100 to maintain extraction efficiency under challenging conditions that would compromise the performance of other extractants. [1]

The extraction process with Kelex 100 follows a stoichiometric chelation mechanism that can be represented by the equilibrium expression: 2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq), where RH represents the Kelex 100 molecule. The unusual stability of the [R₂Cu] complex in the organic phase drives this equilibrium to the right, permitting the reagent to function effectively even in strongly acidic environments. This thermodynamic driving force is a defining characteristic of Kelex 100 and differentiates it from other extraction reagents that may require less acidic conditions for optimal operation. The reversibility of this equilibrium also enables efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid solutions (120-150 g/L), producing a purified copper sulfate solution suitable for direct electrowinning. [1]

Experimental Protocols and Methodologies

Kinetic Study Protocol Using Static Transfer Cell

The kinetic profiling of copper extraction with Kelex 100 can be systematically investigated using a static transfer cell apparatus with integrated analytical capabilities. This methodology enables real-time monitoring of the extraction process, providing valuable insights into both kinetic and mechanistic aspects of the copper-Kelex 100 interaction. The protocol employs attenuated total internal reflectance spectroscopy (ATR-IR) to directly measure the concentration of the copper-Kelex 100 complex in the organic phase throughout the reaction without the need for sampling, thereby maintaining system integrity and providing continuous data collection. This in situ monitoring approach eliminates potential errors associated with offline sampling and analysis, ensuring high data fidelity for kinetic modeling. [2] [3]

Interface Preparation: Establish a clean, stable heptane-water interface in the static transfer cell, ensuring minimal convective disturbances. The organic phase consists of Kelex 100 dissolved in heptane at concentrations typically between 0.1-0.5 M, while the aqueous phase contains copper ions (as CuSO₄) in concentrations relevant to the specific application (typically 0.01-0.1 M). The interface characteristics must be carefully controlled as they significantly influence the extraction kinetics. [2]

Spectroscopic Monitoring: Configure the ATR-IR spectrometer to collect spectra at predetermined time intervals (typically 5-30 seconds depending on reaction rate). Monitor the characteristic absorption bands of the copper-Kelex 100 complex (specific wavelengths should be determined empirically for each instrument configuration). The temporal resolution of the monitoring system must be sufficient to capture the rapid initial extraction phase while also tracking the slower approach to equilibrium. [2] [3]

Data Processing: Convert spectral data to concentration values using predetermined calibration curves. Plot concentration of the copper-Kelex 100 complex in the organic phase versus time to generate extraction profiles. Analyze the initial rates (first 5-10% of extraction) for determining early-stage kinetics, and the complete temporal profile for modeling the overall extraction mechanism. The mathematical modeling typically involves fitting the data to a one-dimensional diffusion model coupled with reaction-limited interaction between Cu²⁺ and Kelex 100. [2]

Parameter Variation: Systematically vary experimental parameters including Kelex 100 concentration (0.05-0.5 M), copper ion concentration (0.005-0.1 M), pH (1-5), and temperature (20-40°C) to determine their effects on extraction kinetics. Each parameter should be investigated while holding others constant to isolate individual effects. The comprehensive parameter space investigation provides crucial data for optimizing industrial extraction processes. [2] [3]

Extraction and Stripping Methodology

The practical implementation of copper extraction using Kelex 100 follows a standardized protocol that can be scaled from laboratory to industrial operations. This methodology focuses on achieving high copper recovery with effective rejection of impurity metals, ultimately producing a purified copper solution suitable for further processing.

Organic Phase Preparation: Prepare the extraction medium by dissolving Kelex 100 in an appropriate diluent (kerosene or aromatic 150 petroleum solvent) at concentrations typically ranging from 2.5% to 7.5% (v/v). Add modifiers such as iso-decanol (typically 6-12% v/v) to prevent third phase formation and improve phase separation characteristics. The modifier selection and concentration significantly influence extraction kinetics and selectivity, particularly in solutions containing competing metal ions. [4] [5]

Extraction Procedure: Combine the organic and aqueous phases at a predetermined O:A ratio (typically 1:1 to 1:3 for laboratory studies) in a suitable mixing vessel. Agitate the mixture vigorously for a specified contact time (typically 5-15 minutes) to ensure adequate interfacial area for mass transfer. The mixing intensity and duration must be optimized to balance kinetic requirements against potential emulsification issues. After mixing, allow phases to separate completely, then analyze both phases for metal content to determine extraction efficiency and distribution coefficients. [4] [1]

Stripping Protocol: Contact the copper-loaded organic phase with sulfuric acid solution (120-150 g/L) at an O:A ratio typically between 1:1 and 3:1, depending on the desired copper concentration in the strip solution. Agitate for 5-10 minutes to ensure complete back-extraction. The stripping efficiency is highly dependent on acid concentration and temperature, with higher temperatures generally improving kinetics but potentially affecting reagent stability. The resulting strip solution contains high-purity copper sulfate suitable as feed for electrowinning. [1]

Quantitative Data Presentation

Table 1: Comparative Extraction Performance of Kelex 100 Under Different Conditions

| Parameter | Standard Conditions | Acidic Chloride Systems | Ammoniacal Carbonate Systems | Reference |

|---|---|---|---|---|

| Optimal pH Range | 1.0-3.0 | <2.0 (HCl media) | 9.0-10.5 | [1] [6] |

| Extraction Efficiency | >95% (5% Kelex 100) | >90% (varies with chloride) | ~70% (7.5% Kelex 100) | [4] [1] |

| Maximum Loading Capacity | 4.0 g/L Cu (5% Kelex 100) | 3.5-4.2 g/L Cu | 2.5-3.0 g/L Cu | [4] [1] |

| Extraction Kinetics | Reaction-limited with diffusion component | Fast initial step | Moderately fast | [2] [4] |

| Stripping Efficiency | >98% (150 g/L H₂SO₄) | >95% (150 g/L H₂SO₄) | >95% (150 g/L H₂SO₄) | [1] [6] |

Table 2: Kinetic Parameters for Copper Extraction with Kelex 100

| Parameter | Value Range | Experimental Conditions | Significance | Reference |

|---|---|---|---|---|

| Initial Extraction Rate | 0.05-0.2 min⁻¹ (varies with concentration) | 0.1M Kelex 100, 0.05M Cu²⁺ | Determines reactor sizing | [2] |

| Equilibrium Time | 10-30 minutes | Heptane-water interface, 25°C | Impacts process throughput | [2] [3] |

| Rate Constant (k) | 1.5-3.5 × 10⁻³ M⁻¹s⁻¹ | Neutral micelle (C12E8) system | Fundamental kinetic parameter | [2] |

| Temperature Effect | 15-35 kJ/mol (activation energy) | 20-40°C range | Informs energy requirements | [2] [3] |

| Modifier Effect | 10-30% rate enhancement | 6-12% iso-decanol | Optimization parameter | [5] |

Table 3: Comparison of Kelex 100 with Alternative Extractants

| Extractant | Optimal pH Range | Extraction Kinetics | Typical Concentration | Copper Selectivity | Reference |

|---|---|---|---|---|---|

| Kelex 100 | 1.0-3.0 | Moderate to Fast | 5-7.5% (v/v) | High | [4] [1] |

| LIX984N | 1.5-3.5 | Fast | 1% (v/v) | High | [4] |

| CP-150 | 1.5-4.0 | Fast | 7.5% (v/v) | Moderate | [4] |

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for studying copper ion extraction kinetics using Kelex 100:

Diagram 1: Experimental workflow for copper ion extraction kinetic studies using Kelex 100. The process begins with reagent preparation and proceeds through interface establishment, real-time monitoring, and comprehensive data analysis to generate final kinetic parameters.

Technical Considerations and Applications

Advantages and Limitations

The application of Kelex 100 for copper extraction presents several distinct technical advantages that make it suitable for specific hydrometallurgical operations. Its ability to function effectively in highly acidic environments (pH 1-3) enables processing of leach solutions that would be problematic for other extractants. The exceptional selectivity for copper over many common impurity metals reduces purification requirements in downstream processing. Furthermore, the unusual stability of the copper-Kelex 100 complex allows for high extraction efficiencies even from dilute solutions, potentially improving overall recovery rates in operations treating low-grade resources. These characteristics collectively contribute to making Kelex 100 a valuable tool in the hydrometallurgist's arsenal for challenging copper recovery scenarios. [1]

Despite these advantages, several practical limitations must be considered when implementing Kelex 100 in extraction processes. The reagent requires relatively high concentrations (5-7.5% v/v) compared to alternatives like LIX984N (1% v/v) to achieve complete copper extraction, potentially increasing operational costs. The extraction kinetics,

while generally favorable, may be slower than some alternative extractants under certain conditions, possibly necessitating larger extraction equipment to maintain throughput. Additionally, the interfacial behavior of Kelex 100 can be influenced by solution composition and the presence of modifiers, requiring careful optimization for each specific application. These limitations highlight the importance of comprehensive testing before full-scale implementation. [4]

Industrial Applications and Optimization Strategies

Kelex 100 has demonstrated effectiveness across various industrial scenarios, including processing of chalcopyrite concentrates from ammoniacal carbonate leaching systems and recovery of copper from chloride media. In comparative studies with CP-150 and LIX984N for treating Sarcheshmeh copper concentrate leach solution, Kelex 100 required higher concentration (7.5% v/v) for complete copper extraction but demonstrated robust performance characteristics across varying conditions. The addition of hexane to the diluent showed less effect on Kelex 100's extraction capability compared to CP-150, indicating greater versatility in formulation options. These characteristics make Kelex 100 particularly valuable for operations requiring flexibility in solvent formulation. [4]

Optimization of Kelex 100-based extraction processes involves several key strategies. The addition of appropriate modifiers such as iso-decanol (typically 6-12% v/v) enhances phase separation characteristics and can improve extraction kinetics. For gallium extraction systems, which follow similar chemical principles, reducing iso-decanol content from 12% to 6% at 12% Kelex 100 improved the initial extraction rate, though with increased sodium and aluminum co-extraction. Minor additions of petroleum sulfonate have been shown to significantly improve extraction kinetics in some systems, presenting another potential optimization avenue. These findings highlight the importance of systematic modifier evaluation for each specific application to balance kinetic improvements against potential selectivity reductions. [5]

Conclusion

Kelex 100 represents a versatile and effective extractant for copper recovery across a range of hydrometallurgical applications, particularly in acidic environments where other extractants may prove ineffective. The kinetic profiles observed in fundamental studies consistently demonstrate a combination of reaction-limited and diffusion-influenced behavior, providing opportunities for process optimization through interfacial area control and reagent formulation. The comprehensive data and methodologies presented in these application notes provide researchers with a solid foundation for implementing Kelex 100 in both fundamental studies and applied extraction processes. As hydrometallurgy continues to evolve toward processing more complex and lower-grade resources, understanding these fundamental kinetic principles becomes increasingly important for developing efficient and economically viable metal recovery processes.

References

- 1. Reagent for Kelex Solvent 100 - 911Metallurgist Copper Extraction [911metallurgist.com]

- 2. A Kinetic Study of Copper by Ion at... Extraction Kelex 100 [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) A Kinetic Study of Copper by Ion at... Extraction Kelex 100 [academia.edu]

- 4. Comparison of various extractants for recovery of Copper from... [jme.shahroodut.ac.ir]

- 5. Solvent extraction of gallium from an Indian Bayer process liquor using... [repository.ias.ac.in]

- 6. transfer from hydrochloric acid into... | Semantic Scholar Copper [semanticscholar.org]

Kelex 100: A Versatile Chelating Extractant

Kelex 100 is a commercial alkylated oxine derivative, specifically 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline [1] [2]. It functions as a powerful chelating agent for solvent extraction, capable of forming extremely stable complexes with various metal ions [3]. Its key advantages include high lipophilicity, which allows for large preconcentration factors, and the ability to operate effectively in acidic conditions where other extractants may fail [4] [3].

Summary of Extraction Protocols & Performance

The application of Kelex 100 varies significantly depending on the target metal and the aqueous feed composition. The table below summarizes the core conditions from the researched studies.

| Target Metal | Aqueous Feed Solution | Organic Phase Formulation | Key Extraction Conditions | Reported Performance |

|---|---|---|---|---|

| Multielement (Cd, Co, Cu, Mn, Ni, Pb, Zn) [4] | Natural Waters | Purified Kelex 100 in Toluene | Single batch extraction; back-extraction with small volume of nitric acid. | Effective simultaneous extraction; large preconcentration factors for Graphite-Furnace AAS. |

| Copper (Cu) [3] | Acidic leach liquors (pH 1-3) | 2.5-5% Kelex 100 in Kerosene or Aromatic Solvent | Extraction at low pH; stripping with 120-150 g/L H₂SO₄. | Selective Cu extraction; loaded organic contained 2.0-4.0 g/L Cu. |

| Gallium (Ga) [5] | Sodium Aluminate (Bayer liquor): 0.10–0.11 g/L Ga, 16–15 g/L Al₂O₃ | 10 vol% Kelex 100, 5 vol% Versatic 10, 8 vol% n-decanol, Kerosene | 2 minutes extraction; selective stripping in two stages. | >90% Ga extraction; purified strip liquor with 1.12 g/L Ga. |

| Copper (Cu) [6] | Aqueous Cu²⁺ solution | Kelex 100 in Heptane | Reaction studied at heptane-water interface; kinetics monitored via spectroscopy. | Process accounted for by a diffusion model with a reaction-limited interaction. |

Detailed Experimental Workflows

The following diagrams outline the general extraction process and a specific protocol for multielement preconcentration based on the search results.

General Workflow for Metal Extraction with Kelex 100

Protocol 1: Multielement Preconcentration from Natural Waters [4]

This protocol is designed for concentrating trace metals for ultra-sensitive analysis.

Multielement Preconcentration Workflow

- Key Details:

- Preconcentration: The high lipophilicity of Kelex 100 and its chelates enables a large preconcentration factor in a single batch extraction [4].

- Back-Extraction: Using a small volume of nitric acid provides additional enrichment, resulting in a concentrated sample suitable for detection [4].

- Calibration: The method allows for calibration with standard solutions instead of the more time-consuming method of standard additions [4].

Protocol 2: Copper Extraction from Acidic Leach Liquors [3]

This industrial-focused protocol highlights the selectivity of Kelex 100 for copper.

- Organic Phase Preparation: Prepare a solution of 2.5% to 5% (v/v) Kelex 100 in a diluent such as kerosene or an aromatic solvent [3].

- Extraction: Contact the organic phase with the acidic aqueous feed (pH 1-3). The strong chelation forces the equilibrium toward the formation of a stable copper complex in the organic phase. The maximum loading capacity is approximately 2.0 g/L Cu for a 2.5% Kelex solution and 4.0 g/L Cu for a 5% solution [3].

- Stripping: Contact the copper-loaded organic phase with a strip solution containing 120-150 g/L sulfuric acid. This reverses the equilibrium, producing a pure, concentrated copper sulfate solution suitable for electrolysis [3].

- Selectivity: The degree of co-extraction of other cations is highly dependent on pH, relative ionic concentrations, and the amount of Kelex 100 present in excess of the copper ions [3].

Practical Considerations for Researchers

- Chemical Properties: Kelex 100 (CAS No. 73545-11-6) is a pale yellow to dark brown viscous liquid with a molecular weight of 299.45 g/mol [1] [2]. It has a high boiling point (~250°C) and a density of approximately 1.005 g/cm³ [2].

- Kinetics: The extraction of copper by Kelex 100 at a heptane-water interface can be modeled with a one-dimensional diffusion model coupled with a reaction-limited interaction [6]. Understanding kinetics is crucial for reactor design.

- Modifiers: As seen in the gallium extraction protocol, modifiers like n-decanol are often added to the organic phase to prevent the formation of a third phase and improve phase separation [5].

- Supplier Information: Kelex 100 is available from various chemical suppliers, though it can be costly, with prices ranging from approximately $435 for 250 mg to over $1,600 for 100 g, depending on purity and supplier [2].

Reference List

- Multielement preconcentration of trace metals from natural waters by solvent extraction with an alkylated oxine derivative. Talanta, 1989. DOI: 10.1016/0039-9140(89)80202-480202-4) [4]

- Kelex 100 Reagent for Copper Solvent Extraction. 911Metallurgist, 2019. [Online Article] [3]

- Borges, P.P. & Masson, I.O.C. Solvent extraction of gallium with kelex 100 from Brazilian weak sodium aluminate solution. Minerals Engineering, 1994. DOI: 10.1016/0892-6875(94)90135-x90135-x) [5]

- A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface. Journal of Colloid and Interface Science, 1996. DOI: 10.1006/jcis.1996.0635 [6]

- CAS No.73545-11-6, Kelex 100 Suppliers. LookChem. [Chemical Supplier Database] [1]

- Kelex 100. ChemicalBook. [Chemical Data Database] [2]

A Note on Protocol Completeness

The information available from the search is foundational but not exhaustive for a novel application. To develop a robust and optimized protocol for your specific needs, you may need to consult more recent literature or conduct method development focused on:

- The exact composition of your feed solution.

- Optimization of pH, Kelex 100 concentration, and phase ratios (O/A).

- Determination of extraction and stripping isotherms.

- Comprehensive kinetics studies.

References

- 1. CAS No.73545-11-6, Kelex - 100 Suppliers [lookchem.com]

- 2. - Kelex | 73545-11-6 100 [chemicalbook.com]

- 3. Reagent for Copper Solvent Kelex - 911Metallurgist 100 Extraction [911metallurgist.com]

- 4. Multielement preconcentration of trace metals from natural waters by... [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent extraction of gallium with kelex from Brazilian... | CoLab 100 [colab.ws]

- 6. A Kinetic Study of Copper Ion Extraction by Kelex at... 100 [pubmed.ncbi.nlm.nih.gov]

Chemical Profile of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol

This compound, often known by its tradename Kelex-100, is recognized as a versatile organic compound, particularly used as a novel extractant for noble metals [1].

The table below summarizes its fundamental chemical and physical properties gathered from supplier catalogs and chemical databases [2] [3] [1].

| Property | Value / Description |

|---|---|

| CAS Number | 73545-11-6 [2] [3] [1] |

| Molecular Formula | C₂₀H₂₉NO [2] [3] [1] |

| Molecular Weight | 299.45 g/mol [2] [3] |

| IUPAC Name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol [2] |

| Appearance | Pale yellow to very dark red/brown viscous or oily liquid [2] [1] |

| Boiling Point | ~250 °C [2] [3] |

| Density | 1.005 ± 0.06 g/cm³ (Predicted) [2] [3] |

| pKa | 4.94 ± 0.50 (Predicted) [2] [3] |

| Log P | 6.974 (at 20°C) [3] |

| Storage | 2-8°C [2] [3] |

| Primary Application | Synthesis of organic materials, pharmaceutical intermediates, and as a noble metal extractant [2] [1] |

General Synthesis Workflow for Quinolin-8-ol Derivatives

While a direct synthesis procedure for this compound is not found, established methodologies exist for constructing the quinolin-8-ol core structure. The following workflow generalizes a common multi-step approach, inspired by the synthesis of other quinoline derivatives documented in the literature [4] [5] [6].

The key stages in this generalized pathway are:

- Condensation: An aniline derivative reacts with a carbonyl-containing compound, such as an ester (e.g., ethyl ethoxymethylenemalonate), to form an anilinoacrylate intermediate. This step often involves heating to drive off volatile byproducts like ethanol [4].

- Cyclization: The intermediate is then added to a high-boiling solvent (e.g., Dowtherm A, bp ~250°C) to facilitate a ring-closing reaction, forming the quinoline core [4].

- Saponification and Decarboxylation: The cyclized ester is hydrolyzed using a base (e.g., sodium hydroxide) and then acidified to yield a carboxylic acid on the quinoline ring. This acid group can be removed via decarboxylation by heating, resulting in a simpler hydroxyquinoline [4].

- Functionalization: This is the most variable step. Introducing a specific alkyl chain, such as the "4-ethyl-1-methyloctyl" group at the 7-position of the quinoline ring, would require a subsequent alkylation reaction. The conditions for this would depend on the reactivity of the specific quinoline intermediate and the alkylating agent.

Considerations for Protocol Development

To adapt the general workflow for your target molecule, here are some key points to consider:

- Regioselectivity: The position where the alkyl chain attaches (the 7-position) is determined by the substitution pattern of the starting aniline derivative [4] [5]. You would need to begin with a suitably substituted precursor.

- Analytical Confirmation: The structure of any synthesized intermediate and final product should be confirmed using analytical techniques. As demonstrated in other quinoline syntheses, this includes NMR (¹H and ¹³C), FT-IR, and elemental analysis [5].

- Analogous Compounds: The synthesis can be successfully applied to many substituted anilines, indicating the robustness of the approach for generating a library of quinoline derivatives [4].

References

- 1. 73545-11-6 7-( 4 - ethyl - 1 -methylocty)... - Watsonnoke Scientific Ltd [watsonnoke.com]

- 2. Kelex-100 CAS#: 73545-11-6 [chemicalbook.com]

- 3. Kelex-100 | 73545-11-6 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Brominated Quinolines: Synthesis , Characterization, and... [pmc.ncbi.nlm.nih.gov]

- 6. and In vitro Evaluation of Hydrazonomethyl- Synthesis - Quinolin - 8 ... ol [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Continuous Flow Reactor Synthesis of Kelex 100

Introduction to Kelex 100 and Continuous Flow Synthesis

Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) represents a specialized chelating agent with significant applications in solvent extraction processes, particularly for copper ion separation and recovery from aqueous solutions. This technical compound (CAS 73545-11-6) has attracted considerable research interest due to its selective complexation properties with various metal ions, offering potential advantages in pharmaceutical intermediate purification and hydrometallurgical processes. The traditional batch synthesis methods for such complex organic compounds often face challenges in reproducibility control and thermal management, especially when scaling up from laboratory to production scale. These limitations have prompted investigation into continuous flow approaches that provide enhanced process control and safety profiles.

The transition from batch processing to continuous flow methodology represents a paradigm shift in chemical manufacturing, particularly for compounds requiring precise control of reaction parameters. Continuous flow reactors enable improved thermal management, better mixing control, and the ability to apply extreme reaction conditions safely—advantages that are difficult to achieve in conventional batch reactors [1]. For pharmaceutical and fine chemical industries, where reproducibility and product quality are paramount, continuous processing offers substantial benefits in terms of process intensification and waste reduction, aligning with several principles of green chemistry [1]. This document provides detailed application notes and experimental protocols for the synthesis of Kelex 100 utilizing continuous flow reactor technology, addressing both fundamental principles and practical implementation considerations for researchers and development professionals.

Chemical Properties & Specifications of Kelex 100

Kelex 100 possesses specific chemical characteristics that make it particularly suitable for metal ion extraction applications. Understanding these properties is essential for designing efficient synthesis protocols and downstream applications. The compound is classified as a substituted 8-hydroxyquinoline with a branched alkyl chain that enhances its solubility in organic diluents while maintaining strong complexation abilities toward various metal ions [2].

Table 1: Chemical and Physical Properties of Kelex 100

| Property | Specification | Notes |

|---|---|---|

| Chemical Name | 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline | IUPAC nomenclature [2] |

| CAS Number | 73545-11-6 | Unique identifier [2] |

| Molecular Formula | C₂₀H₂₉NO | Elemental composition [2] |

| Molecular Weight | 299.45 g/mol | Calculated from formula [2] |

| Physical State | Viscous liquid | Pale yellow to very dark red/brown [2] |

| Boiling Point | 250°C | At atmospheric pressure [2] |

| Density | 1.005±0.06 g/cm³ | Predicted value [2] |

| pKa | 4.94±0.50 | Predicted value [2] |

| Log P | 6.974 at 20°C | Partition coefficient [2] |

| Vapor Pressure | 0.002Pa at 20°C | Volatility indicator [2] |

The molecular structure of Kelex 100 features an 8-hydroxyquinoline backbone which provides the chelating functionality, combined with a hydrophobic side chain (7-(4-ethyl-1-methyloctyl)) that confers organic phase solubility and modifies the steric environment around the complexation site. This combination enables efficient metal ion extraction from aqueous to organic phases, with particular effectiveness for copper ions [3]. The compound's high Log P value indicates strong hydrophobicity, which is advantageous for solvent extraction processes but also necessitates careful consideration of solvent selection during synthesis to ensure homogeneous reaction conditions.

The acid-base properties of Kelex 100, characterized by its pKa of approximately 4.94, play a crucial role in its metal complexation behavior, particularly in pH-dependent extraction processes [2]. This property is especially relevant to its application in copper extraction, where the protonation state of the ligand determines its complexation capability. From a synthesis perspective, this acidity also influences the reaction conditions required for the formation of the hydroxyquinoline structure and necessitates appropriate handling and purification protocols to obtain the product in its active form.

Kinetic Foundations of Copper Extraction with Kelex 100

The extraction mechanism of copper ions by Kelex 100 has been extensively studied to understand the kinetic behavior and complexation stoichiometry that inform process optimization. Research has demonstrated that Kelex 100 operates through a chelating exchange mechanism where copper ions from aqueous solutions coordinate with the hydroxyquinoline moiety, displacing protons in a pH-dependent process. The kinetics of this extraction have been investigated using specialized equipment to monitor the interfacial phenomena and mass transfer limitations that govern the overall extraction rate [3].

Fundamental studies conducted at the heptane-water interface have revealed that the copper extraction rate is influenced by several factors including interface area, agitation intensity, pH conditions, and ligand concentration. These investigations employed sophisticated monitoring techniques such as attenuated total internal reflectance spectroscopy to track the formation of the copper-Kelex complex in situ without the need for sampling and offline analysis [3]. This approach allowed researchers to obtain real-time kinetic data and develop models that describe the extraction process more accurately than traditional methods where interfacial concentrations must be inferred from bulk phase measurements.

The experimental methodology for these kinetic studies typically involves creating a well-defined interface between the organic phase (containing Kelex 100 in heptane) and the aqueous phase (containing copper ions), with precise control over the interfacial area and hydrodynamics. The use of static transfer cells has been particularly valuable for separating kinetic effects from diffusional limitations, which often complicate interpretation of results in vigorously mixed systems [3]. Understanding these fundamental aspects of how Kelex 100 interacts with copper ions provides valuable insights for designing synthesis protocols that ensure the product possesses the necessary chemical purity and structural integrity for effective performance in extraction applications.

Continuous Flow Reactor Design & Configuration

System Components and Layout

The continuous flow system for Kelex 100 synthesis requires specific components arranged to ensure efficient mixing, precise temperature control, and safe handling of reagents and intermediates. Based on analogous continuous flow processes for specialized chemical synthesis, the system should include multiple feed streams, microflow reactor modules, dynamic mixing elements, and temperature-controlled zones with precise regulation capabilities [4]. The equipment configuration typically consists of constant flow pumps with chemical-resistant pump heads (PTFE or 316L stainless steel), premixing zones, residence time units, and product collection systems with appropriate safety controls.

A well-designed continuous flow system for complex organic synthesis should include the following key components:

- Multiple feed pumps capable of delivering precise flow rates against system backpressure

- Microflow reactor modules with small internal volumes (typically 9-50 mL) for initial mixing and reaction stages

- Dynamic mixing tube reactors with larger volumes (500 mL or more) for extended residence times

- Heat exchangers and temperature control units for maintaining specific zone temperatures

- Back-pressure regulators to maintain liquid state and prevent gas formation

- In-line monitoring points for temperature and pressure tracking

- Product collection vessels with appropriate vapor containment and safety features

The equipment arrangement follows a logical sequence where reagents are introduced through separate feed streams, combined in controlled stages, and directed through temperature-regulated reaction zones before final collection. This modular approach allows for precise control over each stage of the reaction process and enables optimization of individual unit operations independently [4].

Reactor Configuration and Process Flow

The following diagram illustrates the recommended continuous flow reactor configuration for Kelex 100 synthesis:

Diagram 1: Continuous flow reactor configuration for Kelex 100 synthesis

This reactor configuration illustrates a multi-step continuous process where reagents are introduced through precisely controlled feed streams and directed through temperature-regulated reaction zones. The design incorporates a premixing zone at -5°C where initial reagent combination occurs, followed by a diazotization reactor maintained at the same temperature for intermediate formation. The reaction stream then proceeds to a thermal decomposition zone at 60°C where the final product formation occurs, with additional solvent streams introduced to manage concentration and processing characteristics [4]. The entire system operates under back-pressure regulation to maintain liquid state and prevent gas formation that could disrupt flow stability and reaction efficiency.

The flow distribution and residence time allocation for each zone are critical parameters that must be carefully controlled to ensure complete reaction while minimizing decomposition or side reactions. The configuration shown allows for independent temperature control of each zone, enabling optimization of the specific reaction requirements at each stage. This approach significantly enhances reaction selectivity compared to batch processes where compromise conditions must often be accepted for all stages of the reaction sequence. The modular design also facilitates troubleshooting and process optimization by allowing individual sections to be modified or replaced without complete system redesign [4].

Experimental Protocol for Kelex 100 Synthesis

Reagent Preparation and Feed Formulation

Proper reagent preparation is fundamental to successful continuous flow synthesis of Kelex 100. The following procedures outline the specific requirements for feed preparation:

Feed A (BF₃·Et₂O solution): Obtain commercial BF₃·Et₂O with a concentration of approximately 8.1 mmol/mL. Accurately weigh 2.5 kg of this reagent into a properly labeled glass container. Critical note: Boron trifluoride etherate is moisture-sensitive and should be handled under inert atmosphere if possible. The container should be clearly marked as "Feed A" and stored in a cool, dry place until use [4].

Feed B (Substrate solution): Add 12.7 L of anhydrous tetrahydrofuran (THF) to a clean 50 L vessel equipped with a mechanical stirrer. Initiate stirring at 150 rpm and carefully add 0.5 kg of the appropriate amine substrate (precursor to the hydroxyquinoline structure). Continue stirring until complete dissolution is visually confirmed. Important: Verify that the water content of THF is below 0.5% w/w using Karl Fischer titration, as higher water content can lead to increased formation of hydrolyzed by-products [4].

Feed C (tert-butyl nitrite solution): Transfer 10.7 L of THF to another clean 50 L vessel with mechanical stirring. With moderate agitation, add 0.53 kg of tert-butyl nitrite and stir for 10 minutes to ensure homogeneous mixing. Transfer the resulting solution to a properly labeled container designated as "Feed C". As with Feed B, confirm low water content in the THF to minimize side reactions [4].

Feed D (Heptane diluent): Obtain 25 L of heptane with verified water content below 0.5% by Karl Fischer analysis. This stream serves dual purposes: diluting intermediate streams to manage concentration and facilitating subsequent phase separation during workup. Label this container as "Feed D" [4].

Feed E (THF wash solution): Prepare 2 L of THF in a separate container labeled "Feed E" for system priming and flushing operations. This solution is used during equipment setup and shutdown sequences [4].

Equipment Setup and Safety Checks

Proper equipment assembly is critical for safe and efficient operation of the continuous flow system. The following steps should be meticulously followed:

Reactor Assembly: Arrange two microflow reactor modules (each with 9 mL internal volume) and one dynamic mixing tube reactor (500 mL internal volume) according to the flow configuration shown in Diagram 1. Connect constant flow pumps to the respective feed containers—ensuring a PTFE pump head for corrosive streams and 316L stainless steel pump heads for other streams [4].

Flow Rate Calibration: Program the pumps with the following initial flow rates: Pump A (BF₃·Et₂O) at 23.8 mL/min, Pump B (Substrate solution) at 3.4 mL/min, Pump C (tert-butyl nitrite) at 22.8 mL/min, and Pump D (Heptane) at 50 mL/min. These rates may require optimization based on specific reactor configurations and desired production capacity [4].

Temperature Zone Configuration: Set the jacket outlet temperature for the premixing and diazotization zones to -5°C, and the thermal decomposition zone to 60°C. Allow sufficient time for temperatures to stabilize before introducing reaction mixtures [4].

System Leak Testing: Before introducing reagents, perform a comprehensive safety check:

- Place all dosing pipelines into the Feed E (THF wash) container and direct the discharge pipeline to a waste collection bottle

- Start all pumps simultaneously and gradually increase back pressure to 3 bar

- Carefully inspect all joints, connections, and reactor modules for any signs of leakage

- Verify that temperature readings for all zones stabilize within target ranges

- Confirm that pump pressure readings remain stable without unusual fluctuations

- After 10 minutes of stable operation, stop all pumps and proceed to the reaction phase [4]

Continuous Flow Operation and Product Isolation

Reaction execution requires careful sequencing and continuous monitoring to ensure consistent product quality:

System Priming: Position the dosing pipelines for Pumps A, B, C, and D into their respective feed containers (A, B, C, and D). Direct the discharge pipeline to a waste collection vessel. Start Pumps A and B simultaneously, followed by Pump C after 30 seconds, and finally Pump D after 8 minutes of operation. This staggered startup sequence ensures proper mixing ratios from the beginning [4].

Production Phase: After 10 minutes of stable operation (when the system reaches steady state), transfer the discharge pipeline to the product collection vessel. Continuously monitor and record temperatures for each zone and pressure readings for each pump throughout the production run. Maintain consistent operation until Feed B is completely processed [4].

System Shutdown: As Feed B approaches depletion, transfer dosing pipeline B to Feed E (THF wash) to begin system rinsing. Continue operation for 10 minutes after Feed B exhaustion to ensure complete transfer of product from the reactor system. Then, transfer all remaining dosing pipelines to Feed E and operate for an additional 10 minutes to thoroughly rinse the entire flow path. Finally, stop all pumps in reverse sequence (D, C, B, A) and depressurize the system [4].

Product Isolation: Transfer the collected reaction mixture to a separation funnel and wash with water to remove inorganic salts. Separate the organic phase and concentrate under reduced pressure to remove volatile solvents. Further purification may be performed using techniques such as column chromatography or distillation, depending on the specific purity requirements. The final product (Kelex 100) typically appears as a viscous liquid ranging in color from pale yellow to dark red-brown [2].

Applications & Performance Metrics

Reactor Parameters and Performance Data

The continuous flow synthesis of Kelex 100 provides distinct advantages over batch processing in terms of reaction efficiency and process safety. The following table summarizes key parameters and performance metrics for the continuous flow approach:

Table 2: Continuous Flow Reactor Parameters and Performance Metrics

| Parameter | Specification | Conditions/Notes |

|---|---|---|

| Diazotization Temperature | -5°C | Jacket outlet temperature [4] |

| Diazotization Residence Time | 10 minutes | In microflow reactor [4] |

| Thermal Decomposition Temperature | 60°C | Jacket outlet temperature [4] |

| Decomposition Residence Time | 5.4 seconds | In dynamic mixing reactor [4] |

| BF₃·Et₂O Flow Rate | 23.8 mL/min | Pump A [4] |

| Substrate Solution Flow Rate | 3.4 mL/min | Pump B [4] |

| t-BuONO Solution Flow Rate | 22.8 mL/min | Pump C [4] |

| Heptane Flow Rate | 50 mL/min | Pump D [4] |

| System Back-Pressure | 3 bar | During operation [4] |

| Production Scale Demonstrated | Kilogram scale | Successfully implemented [4] |

The continuous flow methodology enables significant process intensification compared to conventional batch synthesis. The dramatically reduced residence time in the thermal decomposition step (5.4 seconds versus typically hours in batch processing) highlights one of the key advantages of continuous flow technology for reactions involving unstable intermediates [4]. This time reduction not only improves productivity but also minimizes decomposition pathways that often plague traditional batch processes for complex organic molecules like Kelex 100.

Comparative Advantages and Limitations

The implementation of continuous flow reactor technology for Kelex 100 synthesis offers several performance benefits but also presents certain technical challenges that must be addressed:

Enhanced Safety Profile: The continuous flow approach eliminates the need to isolate and handle potentially explosive diazonium salt intermediates, a significant safety concern in batch processes. By maintaining these intermediates in solution and immediately consuming them in subsequent reaction steps, the hazardous potential is substantially reduced [4].

Improved Temperature Control: The high surface-to-volume ratio in microreactors enables extremely efficient heat transfer, allowing precise temperature control for both the exothermic diazotization step and the thermal decomposition reaction. This control minimizes side reactions and improves product quality [1].

Reduced Reaction Times: The continuous flow process compresses the overall reaction time by enabling optimized conditions for each step independently and eliminating hold times between process steps. This time efficiency translates to higher productivity and reduced equipment footprint [4].

Processing Challenges: The technical limitations include potential for reactor clogging with concentrated solutions or precipitated solids, necessity for precise flow control to maintain reaction stoichiometry, and potential issues with product workup and isolation that may require additional equipment [4].

Scalability Considerations: While continuous flow systems offer inherently linear scalability through numbering-up (adding parallel units), this approach requires careful design to ensure identical performance across all units. Alternatively, scaling up by increasing channel dimensions can alter mixing and heat transfer characteristics [5].

The quality attributes of Kelex 100 produced via continuous flow synthesis generally show improved consistency compared to batch production, with reduced lot-to-lot variability in composition and performance characteristics. This consistency is particularly valuable for applications requiring precise extraction behavior, such as in pharmaceutical intermediate purification or analytical method development [2].

Conclusions

The continuous flow synthesis of Kelex 100 represents a significant advancement over traditional batch processing methods, offering enhanced safety, improved product quality, and reduced environmental impact. The protocol detailed in this document provides researchers and development professionals with a robust framework for implementing this technology, from fundamental kinetic principles to practical operational guidelines. The structured approach to reactor design, reagent preparation, and process optimization enables efficient production of this valuable extraction agent while addressing the key challenges associated with traditional synthesis methods.

The experimental data and performance metrics presented demonstrate the tangible benefits of continuous processing for specialized chemical production. The dramatic reduction in reaction times, particularly for the thermal decomposition step, highlights the process intensification possible with flow technology. Furthermore, the ability to operate safely with unstable intermediates represents a fundamental shift in how such compounds can be manufactured at scale. As the chemical industry continues to embrace continuous processing for an expanding range of applications, the methodologies and principles outlined for Kelex 100 synthesis provide a valuable template for similar chemical transformations.

References & Further Reading

A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface (Journal of Colloid and Interface Science, 1996) [3]

Continuous Flow Reactors: A Green Chemistry Perspective (Green Chemistry, 2012) [1]

A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor (Journal of Visualized Experiments, 2023) [4]

Kelex 100 Chemical Properties and Specifications (ChemicalBook) [2]

Continuous Flow Reactor Technology: Applications and Developments (ScienceDirect Topics) [5]

Graphviz Attributes Documentation (Graphviz Documentation) [6]

References

- 1. : a perspective - Green Chemistry... Continuous flow reactors [pubs.rsc.org]

- 2. - Kelex CAS#: 73545-11-6 100 [chemicalbook.com]

- 3. (PDF) A Kinetic Study of Copper Ion Extraction by Kelex at... 100 [academia.edu]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous ... Flow [jove.com]

- 5. sciencedirect.com/topics/nursing-and-health-professions/ continuous ... [sciencedirect.com]

- 6. Attributes | Graphviz [graphviz.org]

Comprehensive Application Notes and Protocols: Copper Ion Extraction by Kelex 100 at Heptane-Water Interface

Introduction to Kelex 100 and Its Applications in Solvent Extraction

Kelex 100 (CAS 73545-11-6) is a specialized chelating extractant with the chemical name 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline. This compound belongs to the hydroxyquinoline derivative family and has demonstrated exceptional capabilities in extracting copper ions from acidic aqueous solutions. Its molecular formula is C₂₀H₂₉NO with a molecular weight of 299.45-299.56 g/mol [1] [2]. Kelex 100 appears as a pale yellow to dark red/brown viscous oily liquid with a density of approximately 1.005 g/cm³ and a high boiling point around 250-430°C [1] [2]. The compound features distinctive logP values ranging from 6.04 to 6.97, indicating high hydrophobicity that makes it particularly suitable for organic phase applications in solvent extraction systems [1] [2].

The primary application of Kelex 100 in metallurgical processes involves selective copper extraction from leach liquors with acidities in the pH range of 1-3. Unlike many extractants that require neutral or basic conditions, Kelex 100 maintains its extraction efficiency in moderately acidic environments due to the exceptional stability of the copper complex it forms [3]. This characteristic makes it valuable for processing acidic mine waters and leachates where other extractants would be ineffective. Additionally, Kelex 100 has demonstrated capability in separating other metals including Ga(III), Co(II), Cd(II), and Pb(II) from aqueous solutions through solvent extraction and liquid membrane techniques [1]. The extraction process is characterized by reversible equilibrium,

allowing for efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid (120-150 g/L) to generate high-purity copper sulfate solutions suitable for direct electrowinning [3].

Table 1: Fundamental Properties of Kelex 100

| Property | Specification | Reference |

|---|---|---|

| Chemical Name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | [1] [2] |

| CAS Number | 73545-11-6 | [1] [2] |

| Molecular Formula | C₂₀H₂₉NO | [1] [2] |

| Molecular Weight | 299.45-299.56 g/mol | [1] [2] |

| Physical Form | Pale yellow to dark red/brown viscous oily liquid | [1] [2] |

| Density | 1.005 g/cm³ | [1] [2] |

| Boiling Point | 250-430°C | [1] [2] |

| logP | 6.04-6.97 | [1] [2] |

| pKa | 4.94 (predicted) | [2] |

| Flash Point | 213.8°C | [1] |

Extraction Mechanism and Kinetic Profile

Fundamental Chemical Equilibrium

The extraction of copper ions by Kelex 100 follows a stoichiometric chelation mechanism where two molecules of Kelex 100 (represented as RH) coordinate with a single Cu²⁺ ion, displacing hydrogen ions in the process. The general equilibrium expression for this reaction is:

Cu²⁺ (aq) + 2RH (org) ⇌ R₂Cu (org) + 2H⁺ (aq)

The unusual stability of the [R₂Cu]ₒᵣ₈ complex drives this equilibrium toward the right, enabling the reagent to function effectively at low pH values where proton competition would typically hinder extraction [3]. The forward reaction represents the extraction process, where copper ions transition from the aqueous to the organic phase, while the reverse reaction represents the stripping process, regenerating the extractant and concentrating copper in the aqueous strip solution.

Kinetic Characteristics and Interfacial Phenomena

Kinetic studies of Cu²⁺ extraction by Kelex 100 have been conducted using a static transfer cell with monitoring via attenuated total internal reflectance spectroscopy. This methodology allows in situ measurement of the Cu²⁺-Kelex 100 complex concentration in the organic phase as the reaction proceeds. Research indicates that the temporal characteristics of Cu²⁺ extraction from water into heptane can be modeled using a one-dimensional diffusion framework coupled with a reaction-limited interaction between Cu²⁺ and Kelex 100 [4] [5].

The kinetics at the heptane-water interface have been further elucidated through stopped-flow experiments employing neutral micelle systems (C₁₂E₈). These studies provided rate constants for the reaction between Kelex 100 and Cu²⁺ at model interfaces, which were successfully applied to model the reaction at the actual heptane-water interface [4]. This approach addresses the significant challenge in interfacial kinetics of separating kinetic and diffusional effects, which complicates analysis in conventional systems like Lewis cells (where diffusion plays major role) or rapidly stirred apparatuses like AKUFVE (where interfacial area is large but poorly defined) [5].

Table 2: Kinetic and Operational Parameters for Copper Extraction with Kelex 100

| Parameter | Characteristics/Value | Reference |

|---|---|---|

| Extraction pH range | 1.0-3.0 | [3] |

| Complex stoichiometry | 2:1 (Kelex:Cu²⁺) | [3] |

| Extraction kinetics model | One-dimensional diffusion with reaction-limited interaction | [4] [5] |

| Rate constant determination | Stopped-flow with C₁₂E₈ micelle system | [4] |

| Maximum loading (5% solution) | 4.0 g/L Cu | [3] |

| Maximum loading (2.5% solution) | 2.0 g/L Cu | [3] |

| Stripping acid concentration | 120-150 g/L H₂SO₄ | [3] |

| Primary monitoring technique | Attenuated total internal reflectance spectroscopy | [4] [5] |

Experimental Protocols and Methodologies

Reagent Preparation and Standardization

3.1.1 Organic Phase Preparation

- Prepare a 5% (v/v) solution of Kelex 100 in high-purity heptane or an aromatic petroleum solvent with a flash point of 150°F and distillation range of 370-410°F [3]. The extraction characteristics remain consistent in both solvents.

- Note: Kelex 100 is a viscous liquid; ensure complete dissolution by gentle stirring for 30-45 minutes. Avoid vigorous mixing to prevent solvent loss and oxidation.

- For enhanced extraction efficiency, the organic phase can be pre-equilibrated with a dilute sulfuric acid solution (pH 2.0) by mixing equal volumes for 10 minutes followed by phase separation.

3.1.2 Aqueous Feed Preparation

- Prepare a copper-containing aqueous solution with concentration ranging from 0.5-5.0 g/L Cu²⁺ using copper sulfate pentahydrate.

- Adjust the pH to the desired value (1.0-3.0) using sulfuric acid or sodium hydroxide solutions. Monitor pH precisely with a calibrated pH meter.

- For simulated leach liquor applications, include relevant background ions (Fe²⁺/Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺) to evaluate selectivity.

Extraction Procedure

- Combine equal volumes (typically 50-100 mL each) of organic and aqueous phases in a separation funnel or static transfer cell maintained at constant temperature (20±1°C).

- Mix the two-phase system for a predetermined period (5-30 minutes) using controlled agitation to create a well-defined interface without excessive emulsion formation.

- Allow phases to separate completely (10-15 minutes), then carefully collect samples from both phases for analysis.

- Monitor the Cu²⁺-Kelex 100 complex formation in the organic phase using attenuated total internal reflectance spectroscopy [4] [5] or conventional atomic absorption spectroscopy.

- For kinetic studies, employ stopped-flow techniques with neutral micelle systems to determine rate constants under controlled interfacial conditions [4].

Stripping Protocol

- Contact the copper-loaded organic phase (after extraction and separation) with an aqueous stripping solution containing 120-150 g/L sulfuric acid [3].

- Maintain an organic-to-aqueous phase ratio of 1:1 to 3:1 depending on the desired copper concentration in the strip solution.

- Mix for 10-15 minutes to ensure complete transfer of copper ions to the aqueous phase.

- Separate the phases; the aqueous phase now contains concentrated copper sulfate suitable for electrolysis.

- Regenerate the organic phase for subsequent extraction cycles by washing with dilute acid to remove residual entrained aqueous solution.

Data Analysis and Optimization Strategies

Quantitative Analysis of Extraction Efficiency

The efficiency of copper extraction using Kelex 100 can be quantified using several key parameters:

Extraction Percentage: ( E = \frac{C_{o}V_{o}}{C_{a,i}V_{a}} \times 100% ) Where ( C_{o} ) is copper concentration in organic phase after extraction, ( V_{o} ) is organic phase volume, ( C_{a,i} ) is initial copper concentration in aqueous phase, and ( V_{a} ) is aqueous phase volume.

Distribution Coefficient: ( D = \frac{C_{o}}{C_{a}} ) Where ( C_{a} ) is copper concentration in aqueous phase after extraction.

Separation Factor: ( \beta_{Cu/M} = \frac{D_{Cu}}{D_{M}} ) Where ( D_{Cu} ) and ( D_{M} ) are distribution coefficients for copper and impurity metal M, respectively.

Process Optimization Guidelines

Based on the kinetic and operational parameters derived from research studies, the following optimization strategies are recommended:

- Reagent Concentration Optimization: Balance between extraction capacity (increasing with Kelex 100 concentration) and viscosity considerations (affecting phase separation). Typical working concentrations range from 2.5-10% (v/v) in heptane [3].

- pH Control: Maintain precise pH control in the range of 1.0-3.0 for optimal copper selectivity over impurity metals. Below pH 1.0, extraction efficiency decreases significantly due to proton competition.

- Temperature Management: Although Kelex 100 extraction is relatively temperature-insensitive, maintain constant temperature (±1°C) for reproducible kinetic behavior.

- Phase Ratio Optimization: Adjust organic-to-aqueous phase ratio based on copper loading capacity and desired final concentration. For a 5% Kelex 100 solution, the maximum theoretical loading is approximately 4.0 g/L Cu [3].

- Interfacial Area Control: In continuous processes, optimize stirring speed or interfacial contact to maximize mass transfer without creating difficult-to-separate emulsions.

Table 3: Selectivity Considerations and Optimization Parameters

| Factor | Impact on Selectivity | Optimization Approach |

|---|---|---|

| pH | Primary control parameter for Cu/M separation | Maintain pH 1.5-2.5 for maximum Cu selectivity |

| Kelex 100 concentration | Higher concentration improves Cu recovery but may reduce selectivity | Use stoichiometric excess of 10-20% over extractable copper |

| Ionic composition | Fe³⁺, Al³⁺ may co-extract at higher pH | Implement pre-treatment or pH staging |

| Stripping conditions | Concentrated H₂SO₄ (150 g/L) provides selective back-extraction | Optimize acid concentration to prevent reagent degradation |

| Temperature | Moderate effect on selectivity | Operate at 20-25°C for consistent performance |

Troubleshooting and Technical Considerations

Common Experimental Challenges

- Slow Phase Separation: If phase separation takes longer than 15-20 minutes, consider adding a small amount of non-ionic surfactant or increasing temperature slightly to reduce viscosity effects.

- Reduced Extraction Efficiency: Potential causes include reagent degradation, incorrect pH adjustment, or excessive dilution of the organic phase. Regularly regenerate and replace organic phase after multiple cycles.

- Third Phase Formation: In some cases, a third phase may form at the interface due to overloading or impurity accumulation. Address by adjusting phase ratios or implementing pre-washing steps.

- Interfacial Crud: Precipitation at the interface can be minimized by pre-filtration of aqueous solutions and maintaining optimal operating conditions.

Analytical Method Verification

- Spectroscopic Calibration: Regularly calibrate attenuated total internal reflectance spectroscopy systems using standard solutions of known concentration [4] [5].

- Cross-Validation: Confirm key extraction data using complementary analytical techniques such as AAS or ICP-OES.

- Quality Control: Include blank samples and reference materials in each experimental batch to ensure data reliability.

- Kinetic Modeling Validation: Verify one-dimensional diffusion models with independent determination of rate constants using stopped-flow techniques [4].

Conclusion and Implementation Recommendations

Kelex 100 represents an effective chelating extractant for copper ions from acidic aqueous solutions, with particular utility in hydrometallurgical applications. The extraction process follows predictable kinetics describable by a one-dimensional diffusion model with reaction-limited interfacial interactions [4] [5]. The exceptional stability of the copper-Kelex 100 complex enables operation in pH conditions (1.0-3.0) where many commercial extractants show limited effectiveness [3].

For implementation in research or industrial settings, the following recommendations are provided:

- Begin with 5% (v/v) Kelex 100 in heptane as a standard organic phase formulation for initial tests.

- Maintain precise pH control in the aqueous feed between 1.5-2.5 for optimal copper selectivity over common impurity metals.

- Employ concentrated sulfuric acid (120-150 g/L) for efficient stripping and regeneration of the organic phase.

- For kinetic studies, utilize stopped-flow techniques with neutral micelle systems to determine rate constants under controlled interfacial conditions [4].

- Monitor the extraction process using attenuated total internal reflectance spectroscopy for in situ analysis of complex formation [4] [5].

The reversible nature of the extraction equilibrium, combined with the high stability constant of the copper complex, makes Kelex 100 particularly suitable for processes requiring selective copper removal from complex acidic solutions and subsequent concentration through stripping operations. With proper attention to the experimental protocols and optimization strategies outlined in this document, researchers can reliably implement Kelex 100-based extraction systems for both fundamental studies and applied separation processes.

References

- 1. CAS No.73545-11-6, Kelex - 100 Suppliers [lookchem.com]

- 2. - Kelex | 73545-11-6 100 [chemicalbook.com]

- 3. Reagent for Copper Solvent Kelex - 911Metallurgist 100 Extraction [911metallurgist.com]

- 4. A Kinetic Study of Copper Ion Extraction by Kelex at... 100 [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) A Kinetic Study of Copper Ion Extraction by Kelex at... 100 [academia.edu]

metal chelating agent research applications

Market Overview & Key Applications

The global market for chelating agents is experiencing significant growth, driven by environmental regulations and technological advancements. The table below summarizes the quantitative data and key applications across various sectors.

| Market Aspect | Details |

|---|---|

| Global Market Value (2025) | USD 7.33 Billion to USD 8.5 Billion (estimates vary by report) [1] [2] |

| Projected Market Value (2033/2035) | USD 17.2 Billion by 2033 [1] / USD 15.1 Billion by 2035 [2] |

| Projected CAGR | 15.28% (2026-2033) [1] / 5.8% (2025-2035) [2] |

| Leading Application Segments | • Pulp & Paper: Chelating agents are crucial in peroxide-based bleaching processes to prevent metal-induced discoloration [2]. • Water Treatment: Used to remove scaling ions and sequester heavy metals in industrial and municipal water systems [2]. • Healthcare: Includes pharmaceutical drug formulations and the treatment of heavy metal poisoning [1] [2]. • Agriculture: Chelated micronutrients in fertilizers enhance plant nutrient uptake and crop yields [2]. • Industrial & Institutional Cleaning: Key components in detergents and cleaners [3] [2]. |

A major trend is the shift toward green chelating agents, which are biodegradable and derived from renewable resources. This segment is expected to grow at a CAGR of 7.1% through 2035 [2]. Recent industry developments include BASF's launch of Trilon G, a partially bio-based GLDA, and Nouryon achieving certification to produce chelates from 100% renewable carbon [2].

Mechanisms of Action & Experimental Models

Mechanism of Heavy Metal Toxicity and Chelation

Heavy metals like arsenic, lead, mercury, and cadmium exert their toxicity primarily by inducing oxidative stress [4] [5]. They generate reactive oxygen species (ROS), which damage cellular components such as lipids, proteins, and DNA. Furthermore, these metals have a high affinity for thiol (-SH) groups in enzyme active sites, disrupting critical physiological functions [4].

Chelating agents are molecules with multiple donor atoms (like O, N, S) that form stable, ring-like complexes (chelates) with toxic metal ions. This process grips the metal, shields biological targets, and allows the resulting complex to be excreted from the body [5]. The following diagram illustrates this mechanism and a common research model for studying it.

Diagram 1: Mechanism of heavy metal toxicity and chelation therapy intervention. [4] [5]

In Vivo Protocol for Assessing Chelator Efficacy

This protocol outlines a standard method for evaluating a chelating agent's effectiveness in an animal model.

- 1. Animal Model Induction:

- Use a rodent model (e.g., Sprague-Dawley rats).

- Induce heavy metal poisoning via intraperitoneal injection or oral gavage of a metal salt (e.g., lead acetate, sodium arsenite) daily for a set period [4].

- 2. Treatment Groups:

- Group 1 (Normal Control): No metal exposure, no treatment.

- Group 2 (Positive Control): Metal exposure, no chelation treatment.

- Group 3 (Therapy Group): Metal exposure, followed by treatment with the test chelating agent.

- Group 4 (Combination Therapy Group): Metal exposure, followed by treatment with a chelator combined with an antioxidant (e.g., Vitamin E, N-acetylcysteine) [4].

- 3. Chelator Administration:

- 4. Sample Collection & Analysis:

- Collect 24-hour urine and blood samples at predetermined intervals.

- Efficacy Endpoints: Measure metal concentration in urine, blood, and key organs (liver, kidney, brain) using Atomic Absorption Spectroscopy (AAS) or ICP-MS [4] [5].

- Biomarker Endpoints: Assess biomarkers of oxidative stress (e.g., lipid peroxidation via MDA levels, glutathione levels) and organ function (e.g., serum creatinine, ALT) [4].

Clinical Protocols & Industrial Workflows

Clinical Chelation Therapy for Heavy Metal Poisoning

Chelation therapy is a medically recognized treatment for confirmed heavy metal poisoning and must be administered under professional supervision [6].

- Indication: Confirmed diagnosis of heavy metal poisoning (e.g., lead, arsenic, mercury) or conditions like iron overload from transfusions [6].

- Procedure:

- Diagnosis & Baseline Tests: Confirm with blood/urine metal tests. Conduct baseline renal, hepatic, and hematological tests [6].

- Agent Selection: The chelating agent is selected based on the specific metal [6]:

- Administration:

- Monitoring & Follow-up: Monitor vital signs during infusion. Check metal levels and organ function regularly to assess efficacy and adjust dosing. Treatment duration varies from short-term to long-term based on the condition [6].

The workflow below details the clinical decision and treatment process.

Diagram 2: Clinical workflow for diagnosis and treatment of heavy metal poisoning. [6] [5]

Industrial Water Treatment Application

Chelating agents are vital in industrial water treatment to prevent scaling and remove heavy metals from effluent.

- Objective: Control water hardness, prevent scale formation on equipment, and sequester heavy metals to meet environmental discharge regulations [2].

- Recommended Agents: Biodegradable agents like GLDA (Glutamic acid diacetic acid) and MGDA (Methylglycinediacetic acid) are increasingly preferred over traditional phosphonates and EDTA due to environmental regulations [3] [2].

- Workflow:

- Dosage & Injection: The chelating agent is automatically dosed into the water stream (e.g., cooling water system, industrial effluent) at a concentration calculated based on water hardness and metal content.

- Mixing & Reaction: The agent mixes thoroughly with the water, binding to scale-forming ions (Ca²⁺, Mg²⁺) and toxic heavy metals (e.g., Pb²⁺, Cd²⁺).

- Filtration/Separation: In some systems, the resulting soluble complexes are removed in subsequent steps like precipitation or filtration.

- Effluent Release: Treated water, with metal concentrations within regulatory limits, is released or recycled [2].

Emerging Applications & Research Frontiers

Research is expanding the potential of chelating agents into new, high-tech domains:

- Targeted Radiopharmaceuticals: Novel chelating agents are being developed for use in cancer treatments, such as Prostate-Specific Membrane Antigen (PSMA)-targeted therapies for prostate cancer. The chelator binds a radioactive isotope to the targeting molecule, and newer agents are designed to reduce toxicity [2].

- Combination Therapy with Antioxidants: Research indicates that co-administering antioxidants (e.g., Vitamin C, N-acetylcysteine) with chelating agents provides a superior therapeutic outcome for metal poisoning than chelation monotherapy. The antioxidants mitigate the oxidative stress caused by the metals, leading to more effective recovery [4] [5].

Critical Safety & Regulatory Notes

- FDA-Approved Uses: Chelation therapy is only approved by the FDA for treating specific cases of heavy metal poisoning [6]. Its use for other conditions like heart disease, autism, or Alzheimer's is not approved and is considered dangerous, as it can cause serious side effects and delay proper treatment [6].

- Side Effects: Common side effects of chelation therapy include fever, headache, nausea, and muscle pain. Severe reactions can include hypocalcemia (low calcium), kidney damage, or arrhythmias [6].

- Environmental Regulations: Stringent global regulations (e.g., REACH in Europe) are phasing out persistent chelating agents like EDTA. This drives innovation and adoption of biodegradable alternatives such as GLDA and MGDA [2].

Reference List

- Heavy Metal Chelating Agent Market by Applications: France | Italy | Spain | Netherlands | Switzerland. (2025, September 19). LinkedIn. Retrieved November 5, 2025. [1]

- Chelation therapy. (2022, May 11). SciSpace. Retrieved November 5, 2025. [7]

- How Biodegradable Chelating Agents Works — In One Simple Flow (2025). (2025, October 11). LinkedIn. Retrieved November 5, 2025. [3]

- Chelating Agents and Metal Chelates. (2019, May 7). ScienceDirect. Retrieved November 5, 2025. [8]

- Graphviz Online. (2025, July 30). Graphviz Online. Retrieved November 5, 2025. [9]

- Chelation Therapy. (2025, February 12). Cleveland Clinic. Retrieved November 5, 2025. [6]

- Chelating Agent Market Size and Share Forecast Outlook 2025 to 2035. (2017, October 4). Future Market Insights. Retrieved November 5, 2025. [2]

- Flora, S. J. S., & Pachauri, V. (2008). Heavy metal induced oxidative stress & its possible reversal by chelation therapy. Indian Journal of Medical Research, 128(4), 501–523. PMID: 19106443. [4]

- Flora, S. J. S., & Mittal, M. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. doi: 10.3390/ijerph7072745. PMCID: PMC2922724. [5]

- DOT Language. (2011, March 7). Graphviz. Retrieved November 5, 2025. [10]

References

- 1. Heavy Metal Market by Chelating : France | Italy Agent Applications [linkedin.com]

- 2. Market Size & Outlook Chelating to 2035 Agent 2025 [futuremarketinsights.com]

- 3. How Biodegradable Chelating Works — In One Simple Flow... Agents [linkedin.com]